![molecular formula C10H10N2O4 B13493333 4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that features a unique fusion of pyridine and oxazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can afford pyrimidino[4,5-d][1,3]oxazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid
- 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Uniqueness
4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10N2O4 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
4-acetyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)12-2-3-16-8-4-7(10(14)15)5-11-9(8)12/h4-5H,2-3H2,1H3,(H,14,15) |
Clé InChI |
MYBWWBCFVOTMQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCOC2=C1N=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


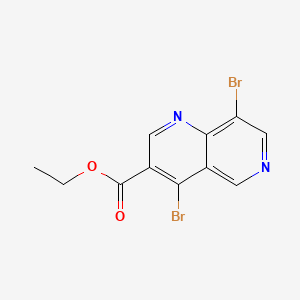
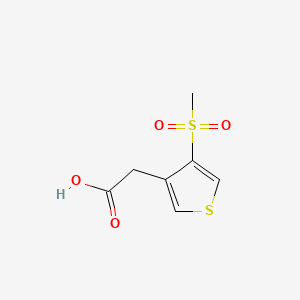
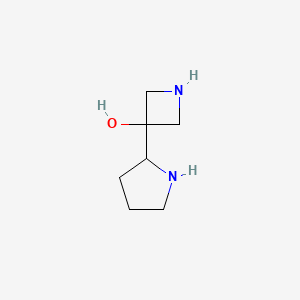
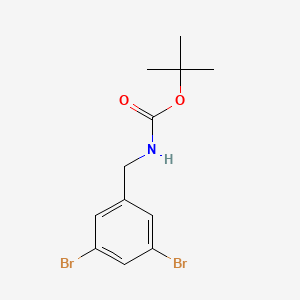
![7-Methyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B13493283.png)


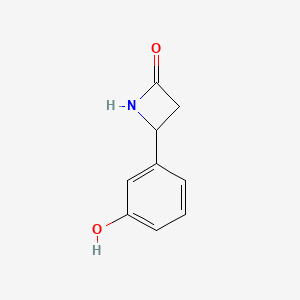



![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)

